(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
The compound “(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1’-biphenyl]-4-carboxamide” belongs to a class of compounds known as diphenylthiazol derivatives . These compounds are often used in scientific research due to their intriguing properties, making them valuable for drug development, organic synthesis, and material science advancements.
Synthesis Analysis
Diphenylthiazol derivatives can be synthesized using the Hantzsch method . This three-step reaction involves the synthesis of the compound at a faster rate with excellent yields in eco-friendly conditions . The synthesized derivatives are characterized by spectral techniques such as 1H NMR, 13C NMR, FT-IR, and GCMS .Chemical Reactions Analysis
The chemical reactions of these compounds involve Suzuki-coupling and demethylation reactions . The reactions occur in moderate to excellent yields .Scientific Research Applications
Antimicrobial Agents
Thiazole derivatives, including the compound , have been found to exhibit considerable inhibition against bacteria such as Escherichia coli and Staphylococcus aureus . This makes them potential candidates for the development of new antimicrobial agents.
Antitumor Agents
Some derivatives of the compound have shown excellent cytotoxic activity, with IC50 values ranging from 0.426 to 4.943 μM . This suggests that they could be used in the development of new antitumor agents.
Fluorophores in OLEDs
The compound has been used in the construction of D3-A star-shaped triazole and triazine derivatives, which have shown both TADF (Thermally Activated Delayed Fluorescence) activity and AIEE (Aggregation-Induced Emission Enhancement) characteristics . This makes them potential candidates for use as fluorophores in organic light-emitting diodes (OLEDs).
Chemical Synthesis
The compound has been used as a precursor in the synthesis of new series of 1,3,4-thiadiazole derivatives . This suggests its potential use in various chemical synthesis processes.
Antihelmintic Agents
Thiazole derivatives have been found to exhibit antihelmintic activity . This suggests that the compound could be used in the development of new antihelmintic agents.
Anti-inflammatory Agents
Imidazole derivatives, which share a similar structure to thiazole derivatives, have been found to exhibit anti-inflammatory activity . This suggests that the compound could potentially be used in the development of new anti-inflammatory agents.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2OS/c31-27(24-18-16-21(17-19-24)20-10-4-1-5-11-20)30-28-29-25(22-12-6-2-7-13-22)26(32-28)23-14-8-3-9-15-23/h1-19H,(H,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORIRLKWZBYXRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide |
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